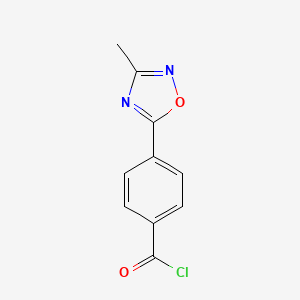

4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoyl chloride

CAS No.: 876316-26-6

Cat. No.: VC3861341

Molecular Formula: C10H7ClN2O2

Molecular Weight: 222.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 876316-26-6 |

|---|---|

| Molecular Formula | C10H7ClN2O2 |

| Molecular Weight | 222.63 g/mol |

| IUPAC Name | 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoyl chloride |

| Standard InChI | InChI=1S/C10H7ClN2O2/c1-6-12-10(15-13-6)8-4-2-7(3-5-8)9(11)14/h2-5H,1H3 |

| Standard InChI Key | GCORHRRKXNSGLW-UHFFFAOYSA-N |

| SMILES | CC1=NOC(=N1)C2=CC=C(C=C2)C(=O)Cl |

| Canonical SMILES | CC1=NOC(=N1)C2=CC=C(C=C2)C(=O)Cl |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a 1,2,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms. The methyl group at the 3-position and the benzoyl chloride group at the 5-position create a planar structure conducive to π-π stacking interactions, which are critical in biological systems and materials science . The benzoyl chloride moiety introduces high electrophilicity, making the compound reactive toward nucleophiles such as amines, alcohols, and thiols .

Physicochemical Characteristics

-

Molecular Weight: 222.63 g/mol

-

Solubility: Soluble in polar aprotic solvents (e.g., dichloromethane, dimethylformamide) but hydrolyzes rapidly in water .

-

Stability: Sensitive to moisture and bases, requiring storage under anhydrous conditions at room temperature .

-

Melting Point: Data limited, but analogous 1,2,4-oxadiazoles typically melt between 80–150°C .

Synthesis and Preparation

Laboratory-Scale Synthesis

The most common route involves the reaction of 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid with thionyl chloride (SOCl₂) in dichloromethane under reflux . A catalytic amount of dimethylformamide (DMF) is often added to accelerate the reaction .

Procedure:

-

Dissolve 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid (1 equiv) in anhydrous dichloromethane.

-

Add SOCl₂ (1.2 equiv) dropwise at 0°C, followed by DMF (0.1 equiv).

-

Reflux for 4 hours, then evaporate solvents under reduced pressure.

-

Purify the crude product via recrystallization (hexane/ethyl acetate) .

Industrial Production

Industrial methods prioritize continuous flow processes to enhance scalability and safety. Automated systems control reagent addition and temperature, minimizing exposure to corrosive intermediates.

Chemical Reactivity and Applications

Nucleophilic Acyl Substitution

The benzoyl chloride group undergoes rapid substitution with nucleophiles:

-

Amide Formation: Reacts with primary/secondary amines to yield substituted amides, key intermediates in drug discovery .

Example: Reaction with hydrazides forms 1,3,4-oxadiazoles under mild conditions (0–5°C). -

Esterification: Alcohols generate esters, though steric hindrance from the methyl group reduces yields with bulky alcohols.

Hydrolysis

In aqueous environments, the compound hydrolyzes to 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid, a reaction accelerated under basic conditions :

Coupling Reactions

The oxadiazole ring participates in metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the C-5 position, enabling the synthesis of biaryl structures for materials science .

Applications in Pharmaceutical Research

Anticancer Agents

1,2,4-Oxadiazoles are prized for their bioisosteric properties, mimicking peptide bonds and enhancing metabolic stability . Derivatives of 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoyl chloride have shown promise in inhibiting cancer cell lines:

-

Compound 11b: Exhibited IC₅₀ values of 0.2 µM (MCF-7) and 0.76 µM (HT-29), comparable to combretastatin-A4 .

-

Gold(I) Complexes: Demonstrated sub-micromolar potency against LXFA 629 and MAXF 401 cells .

Antimicrobial and Anti-inflammatory Agents

The methyl group enhances lipophilicity, improving membrane permeability in Gram-negative bacteria . Phenylazo-oxadiazole derivatives also inhibit cyclooxygenase-2 (COX-2), a target in inflammation management.

Comparison with Structural Analogues

| Property | 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoyl Chloride | 4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoyl Chloride |

|---|---|---|

| Molecular Weight | 222.63 g/mol | 250.69 g/mol |

| Reactivity | Moderate electrophilicity | Enhanced electrophilicity due to isopropyl group |

| Lipophilicity (LogP) | 1.8 (estimated) | 2.5 (estimated) |

| Applications | Drug intermediates, agrochemicals | Functional materials, polymer additives |

The methyl substituent offers a balance between reactivity and steric hindrance, whereas bulkier groups (e.g., isopropyl) improve thermal stability in polymers .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume